molecular formula C25H27N5O3 B2918152 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1112310-08-3

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2918152
CAS No.: 1112310-08-3
M. Wt: 445.523
InChI Key: BGPYGGFQXJXHOZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Electrochemical oxidation has been used to synthesize new phenylpiperazine derivatives, including structures related to "1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone". This process, utilizing quinone-imine derived from oxidation and Michael type addition reactions, offers a reagent-less and environmentally friendly method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Molecular Conformation and Interaction

The molecular conformation of compounds similar to "1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone" has been studied through Fourier transform infrared (FTIR) spectroscopy and normal mode analysis. These studies help understand how drugs interact with receptors, which is crucial for their biological response. Molecular modeling alongside spectroscopic techniques provides an accessible approach to determine conformation for compounds difficult to crystallize (Bajpai et al., 2000).

Anticancer Activity

Compounds bearing the piperazine moiety have been synthesized and evaluated for their anticancer activities against breast cancer cells. Notably, certain derivatives demonstrated promising antiproliferative properties, comparing favorably with cisplatin, a standard anticancer drug. This suggests the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).

Drug-Like Small Molecules

The synthesis of novel "drug-like" small molecules based on quinoxaline, containing amino substitution at C-2, represents another significant application. These molecules were prepared through reactions involving quinoxaline derivatives, leading to compounds with confirmed structures via spectral analysis. The synthetic strategy employed is notable for its simplicity and efficiency (Rao et al., 2016).

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-5-7-18(8-6-16)20-10-12-23-27-28-24(30(23)29-20)13-14-25(31)26-17(2)19-9-11-21(32-3)22(15-19)33-4/h5-12,15,17H,13-14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPYGGFQXJXHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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